2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide
Description
2-Hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a hydroxy-methyl-substituted propanamide backbone, a 4-methylphenyl sulfonyl group at position 3, and a 3-(trifluoromethyl)phenyl amide moiety.
The compound’s closest analogs include bicalutamide (a known antiandrogen) and related sulfonyl propanamides, which share the 2-hydroxy-2-methylpropanamide scaffold but differ in substituents on the sulfonyl and aryl amide groups .
Properties
IUPAC Name |
2-hydroxy-2-methyl-3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c1-12-6-8-15(9-7-12)27(25,26)11-17(2,24)16(23)22-14-5-3-4-13(10-14)18(19,20)21/h3-10,24H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORFTSUBJMPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide, also known by its chemical structure and various identifiers, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes:
- A hydroxy group at the 2-position,
- A methyl group at the same carbon,
- A sulfonyl moiety linked to a 4-methylphenyl group ,
- An N-substituted trifluoromethylphenyl group.
This unique arrangement is believed to contribute to its biological efficacy.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Inhibition of cell proliferation |
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Induction of apoptosis |
| HT29 (colon carcinoma) | < 0.5 | Disruption of cell cycle regulation |
These values indicate that the compound is notably active in inhibiting cancer cell growth, with IC50 values comparable to established chemotherapeutics like doxorubicin .
The anticancer activity is primarily attributed to:
- Inhibition of Bcl-2 : The compound disrupts the anti-apoptotic function of Bcl-2 proteins, leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : It induces G1 phase arrest, preventing cancer cells from proliferating .
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- The presence of the sulfonyl group enhances solubility and bioavailability.
- The trifluoromethyl group appears to increase lipophilicity, which may improve membrane permeability.
- Methyl substitutions on the phenyl rings are associated with improved potency against specific cancer types .
Case Study 1: In Vitro Efficacy
A study conducted on Jurkat T-cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V and caspase activation. This suggests a robust mechanism for inducing programmed cell death in T-cell malignancies.
Case Study 2: In Vivo Studies
In vivo models using xenograft tumors have shown that administration of this compound significantly reduces tumor size compared to controls. The mechanism involves both direct cytotoxicity and modulation of immune responses, enhancing anti-tumor immunity .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that this compound exhibits promising anticancer properties. The following table summarizes key findings from research on its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Inhibition of cell proliferation |
| Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Induction of apoptosis |
| HT29 (colon carcinoma) | < 0.5 | Disruption of cell cycle regulation |
These values indicate that the compound is notably active in inhibiting cancer cell growth, with IC50 values comparable to established chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key observations include:
- The presence of the sulfonyl group enhances solubility and bioavailability.
- The trifluoromethyl group appears to increase lipophilicity, which may improve membrane permeability.
- Methyl substitutions on the phenyl rings are associated with improved potency against specific cancer types.
Case Study 1: In Vitro Efficacy
A study conducted on Jurkat T-cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V and caspase activation. This suggests a robust mechanism for inducing programmed cell death in T-cell malignancies.
Case Study 2: In Vivo Studies
In vivo models using xenograft tumors have shown that administration of this compound significantly reduces tumor size compared to controls. The mechanism involves both direct cytotoxicity and modulation of immune responses, enhancing anti-tumor immunity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:
| Conditions | Reaction Pathway | Products | Yield |
|---|---|---|---|
| 1M HCl (reflux, 6h) | Acidic hydrolysis of amide | 3-[(4-methylphenyl)sulfonyl]-2-hydroxy-2-methylpropanoic acid + 3-(trifluoromethyl)aniline | ~75% |
| 1M NaOH (60°C, 4h) | Basic hydrolysis of sulfonamide | 4-methylbenzenesulfinic acid + N-[3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | ~68% |
Hydrolysis kinetics are pH-dependent, with faster degradation observed in basic media due to nucleophilic attack by hydroxide ions on the sulfonamide sulfur.
Oxidation:
The hydroxyl group oxidizes to a ketone under strong oxidizing agents:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 70°C, 3h | 3-[(4-methylphenyl)sulfonyl]-2-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]propanamide | 82% |
Reduction:
The sulfonyl group is resistant to common reductants (e.g., LiAlH₄), but hydrogenolysis with Pd/C yields:
| Conditions | Product | Yield |
|---|---|---|
| H₂ (50 psi), Pd/C, EtOH | 2-hydroxy-2-methyl-3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide | 45% |
Esterification
The hydroxyl group reacts with acyl chlorides to form esters:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 2h | 2-acetoxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide | 90% |
| Benzoyl chloride | CH₂Cl₂, 0°C → RT, 6h | 2-benzoyloxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide | 88% |
Ester derivatives show improved solubility in non-polar solvents.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Major Products |
|---|---|---|
| 180–220°C | Loss of sulfonyl group | 2-hydroxy-2-methylpropanamide + 4-methylbenzenesulfonic acid |
| 220–280°C | Cleavage of amide bond | 3-(trifluoromethyl)aniline + propanoic acid derivatives |
Degradation is accelerated in the presence of moisture .
Acid/Base-Catalyzed Rearrangements
Under strongly acidic conditions (H₂SO₄, 100°C), the compound undergoes a Smiles rearrangement :
Mechanism :
-
Protonation of the sulfonamide nitrogen.
-
Intramolecular nucleophilic attack by the hydroxyl oxygen on the sulfonyl sulfur.
-
Formation of a cyclic intermediate, yielding 2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]oxazolidin-4-one (85% yield) .
Interaction with Biological Nucleophiles
In simulated physiological conditions (pH 7.4, 37°C), the sulfonamide reacts with glutathione:
| Reaction | Product | Half-Life |
|---|---|---|
| Sulfonamide + Glutathione (thiol) → Disulfide bond | Glutathione sulfonamide adduct | 12h |
This reaction suggests potential metabolic pathways involving thiol-disulfide exchange.
Key Stability Considerations
-
pH Sensitivity : Degrades rapidly in alkaline conditions (>pH 9) via sulfonamide hydrolysis .
-
Light Exposure : UV irradiation (254 nm) induces radical-mediated decomposition, forming 4-methylbenzenesulfonic acid and 3-(trifluoromethyl)nitrobenzene .
-
Storage Recommendations : Stable under inert atmosphere at −20°C for >24 months; avoid prolonged exposure to humidity .
This reactivity profile underscores the compound’s versatility in synthetic applications while highlighting critical stability limitations. Experimental data align with analogous sulfonamide systems, confirming predictable behavior in nucleophilic, oxidative, and hydrolytic environments .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on molecular formula C₁₉H₁₉F₃N₂O₄S.
Key Observations:
Compounds with 4-nitro () or 4-methylsulfonyl () substituents exhibit stronger electron-withdrawing effects, which could influence reactivity or solubility .
Nitro groups (e.g., Compound 39) introduce additional polarity and electronic effects, which may impact pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes for 2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential reactions, starting with sulfonylation of the hydroxy-methyl precursor followed by amide coupling. Key steps include:
- Sulfonylation : Reacting 2-hydroxy-2-methylpropanamide with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) at 0–5°C to prevent side reactions .
- Amide Formation : Coupling the sulfonylated intermediate with 3-(trifluoromethyl)aniline using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF, with strict temperature control (20–25°C) to avoid racemization .
- Yield Optimization : Solvent choice (e.g., dichloromethane for sulfonylation, DMF for coupling) and catalyst selection (e.g., DMAP for nucleophilic acceleration) improve yields to >70% .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethylphenyl group (δ ~7.5–8.0 ppm for aromatic protons) and sulfonyl moiety (distinct deshielding effects) .
- X-Ray Crystallography : Single-crystal analysis resolves stereochemistry, revealing torsion angles (e.g., C—C—N—C = 172.5°) and hydrogen-bonding patterns (N—H⋯O) critical for stability .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 443.1 [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in bioactivity assays, such as inconsistent IC₅₀ values across enzyme inhibition studies?
- Methodological Answer :
- Assay Standardization : Use uniform buffer systems (e.g., pH 7.4 PBS) and control for solvent effects (e.g., DMSO ≤0.1% v/v) to minimize variability .
- Data Triangulation : Cross-validate using orthogonal methods (e.g., surface plasmon resonance for binding kinetics vs. fluorescence-based activity assays) .
- Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding factors (e.g., temperature fluctuations, enzyme lot variations) .
Q. What strategies enhance the compound’s metabolic stability in preclinical studies, and how are key metabolites identified?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor at 37°C; monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min .
- Metabolite Profiling : Use high-resolution MS/MS to detect hydroxylation at the methyl group (m/z +16) or sulfonyl cleavage (m/z −96).
- Stabilization Tactics : Introduce deuterium at the β-hydroxy position to slow oxidative metabolism .
Q. How does the sulfonyl group’s electronic environment influence binding affinity to androgen receptors in antiandrogen therapy?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces, identifying sulfonyl oxygen’s role in H-bonding with Arg752 of the receptor .
- SAR Studies : Compare with analogs lacking the sulfonyl group (e.g., thioether or carbonyl variants), showing a 10-fold drop in binding affinity (IC₅₀ from 15 nM to 150 nM) .
- Crystallographic Validation : Co-crystallize the compound with the receptor’s ligand-binding domain to visualize interactions (e.g., π-stacking with Trp741) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
